![molecular formula C5H10ClNS B3102897 1-Thia-6-azaspiro[3.3]heptane hydrochloride CAS No. 1427452-92-3](/img/structure/B3102897.png)

1-Thia-6-azaspiro[3.3]heptane hydrochloride

Overview

Description

1-Thia-6-azaspiro[3.3]heptane hydrochloride is a chemical compound with the molecular formula C5H10ClNS . It is a solid substance .

Molecular Structure Analysis

The InChI code for this compound is 1S/C5H9NO2S.ClH/c7-9(8)2-1-5(9)3-6-4-5;/h6H,1-4H2;1H . The molecular weight is 183.66 .Physical and Chemical Properties Analysis

This compound is a solid substance . It has a molecular weight of 183.66 . The compound should be stored in a refrigerator .Scientific Research Applications

Thiopurine Drug Therapy and Pharmacogenetics

Pharmacogenetic Basis for Drug Use : Research has demonstrated the importance of measuring thiopurine methyltransferase (TPMT) activity before commencing thiopurine drug therapy, such as azathioprine (AZA) and 6-mercaptopurine (6-MP), to predict adverse effects and tailor the therapy effectively. This is crucial for managing chronic inflammatory conditions, haematological neoplasia, and transplant rejection, where severe myelosuppression can be a limiting factor. The knowledge of TPMT status helps in avoiding severe adverse reactions in individuals with low or absent TPMT activity, making it a significant example of predictive pharmacogenetics in therapeutics (Sanderson et al., 2004).

Serotonin Receptor Agonists in Antidepressant Therapy

Serotonin Receptor Agonists : Studies have focused on serotonin receptor agonists, such as buspirone and azapirones, for their potential as antidepressant drugs. These compounds, acting as 5-HT1A receptor partial agonists, have been supported by both clinical trials and animal behavior studies for their antidepressant-like activity. This research area explores the neurochemical mechanisms underlying the antidepressant effects of these compounds, including the activation of postsynaptic 5-HT1A receptors (Burrows et al., 1991).

Thiopurine Therapy Optimization

Optimizing Thiopurine Therapy in Pediatric Leukemia : A comprehensive review emphasized the optimization of thiopurine therapy in children with acute lymphoblastic leukemia (ALL). This involves tailoring dosing based on genetic variations in metabolizing enzymes and drug transporters, aiming to maximize therapeutic efficacy while minimizing adverse effects. The review proposed a “MINT” sequencing strategy for genotyping and suggested monitoring DNA-incorporated thioguanine nucleotides (DNA-TG) levels for better prediction of therapy outcomes (Guo et al., 2022).

Norbornane Compounds in Pharmaceutical Research

Norbornane Compounds : Literature on norbornane compounds, including bicyclo[2.2.1]heptanes, highlights their significance in pharmaceutical research. These compounds have garnered attention not only for their medicinal use but also as test molecules for studying structure-activity relationships due to their unique molecular shape and fixed substituent positions. This area reflects the exploration of structurally unique compounds for potential therapeutic applications (Buchbauer & Pauzenberger, 1991).

Safety and Hazards

The safety information for 1-Thia-6-azaspiro[3.3]heptane hydrochloride includes several hazard statements: H301, H302, H315, H319, H335 . Precautionary statements include P202, P233, P261, P264, P270, P271, P280, P301, P301, P302, P304, P305, P312, P313, P321, P330, P332, P338, P340, P351, P352, P362, P403, P405 .

Properties

IUPAC Name |

1-thia-6-azaspiro[3.3]heptane;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NS.ClH/c1-2-7-5(1)3-6-4-5;/h6H,1-4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMSKZOKNPWYBCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC12CNC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

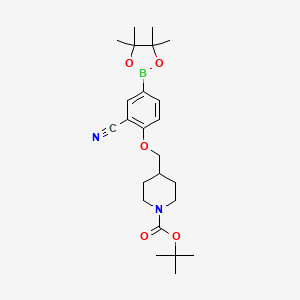

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Aza-spiro[2.4]heptane-7-carboxylic acid](/img/structure/B3102856.png)

![8-Methyl-10-oxo-2,3,5,6-tetrahydro-1h,4h,10h-11-oxa-3a-aza-benzo[de]anthracene-9-carbaldehyde](/img/structure/B3102867.png)

![6-Bromo-7-methylpyrazolo[1,5-a]pyridine](/img/structure/B3102883.png)

![7-Chloroimidazo[1,5-a]pyridine](/img/structure/B3102892.png)

![3-Boc-3-azabicyclo[3.1.1]heptane-6-carboxylic acid](/img/structure/B3102902.png)